molecular formula C14H26O3 B14622341 Ethyl 10-(oxiran-2-YL)decanoate CAS No. 60633-84-3

Ethyl 10-(oxiran-2-YL)decanoate

Cat. No.: B14622341
CAS No.: 60633-84-3
M. Wt: 242.35 g/mol
InChI Key: QCMADBXSWJYKIF-UHFFFAOYSA-N
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Description

Ethyl 10-(oxiran-2-YL)decanoate is an epoxy-functionalized fatty acid ester with the molecular formula C₁₂H₂₂O₃. Structurally, it consists of a decanoic acid backbone (10 carbon chain) esterified with ethanol, featuring an oxirane (epoxide) ring at the 10th carbon position. This compound combines the hydrophobic properties of long-chain esters with the reactivity of an epoxide group, enabling unique applications in polymer chemistry, food science, and flavor engineering.

The epoxide group enhances polarity and reactivity compared to non-functionalized esters, making it suitable for cross-linking in resin synthesis or as a precursor for modified lipids. In food systems, the presence of an epoxide may alter volatility, solubility, and flavor-release dynamics compared to ethyl decanoate, a well-characterized flavor compound in wines and spirits .

Properties

CAS No.

60633-84-3

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

ethyl 10-(oxiran-2-yl)decanoate

InChI

InChI=1S/C14H26O3/c1-2-16-14(15)11-9-7-5-3-4-6-8-10-13-12-17-13/h13H,2-12H2,1H3

InChI Key

QCMADBXSWJYKIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 10-(oxiran-2-yl)decanoate can be synthesized through several methods. One common approach involves the epoxidation of ethyl 10-decenoate using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the epoxidation process can be carried out using hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as titanium silicalite-1 (TS-1). This method offers high selectivity and efficiency .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane group undergoes nucleophilic attack under acidic or basic conditions, enabling diverse functionalizations:

Table 1: Substitution Reactions of the Epoxide Group

Reagent/ConditionsProduct FormedKey ObservationsSource
Amines (e.g., NH₃)β-Amino alcohol derivativesRegioselectivity influenced by steric effects; trans-diaxial addition observed
Thiols (e.g., RSH)β-Hydroxy thioethersAcid catalysis enhances reaction rate; yields >70% reported in analogous epoxides
Water (H₂O/H⁺)Vicinal diolAcidic conditions favor ring-opening; diol stability confirmed via NMR
Grignard Reagents Secondary alcoholsNucleophilic attack at less hindered epoxide carbon

Oxidation and Reduction Pathways

The compound participates in redox reactions at both the epoxide and ester functionalities:

Table 2: Oxidation/Reduction Reactions

Reaction TypeReagents/ConditionsProductNotesSource
Epoxide Oxidation H₂O₂, VO(acac)₃Diepoxide derivativesSelective epoxidation of adjacent double bonds (if present)
Epoxide Reduction LiAlH₄, THF, 0°C1,2-DiolComplete conversion in <2 hours; diol confirmed via GC-MS
Ester Reduction DIBAL-H, -78°CPrimary alcoholSelective reduction without epoxide ring opening

Thermal and Catalytic Rearrangements

Under thermal or catalytic conditions, the compound exhibits structural isomerization:

Table 3: Rearrangement Reactions

ConditionsCatalyst/AdditiveProductMechanismSource
Microwave Heating NoneOxazoline derivativesWolff rearrangement of ketene intermediates
Acid Catalysis H₂SO₄Cyclic ethersIntramolecular cyclization via carbocation intermediates

Electrophilic Additions

The electron-deficient epoxide carbon participates in electrophilic reactions:

Table 4: Electrophilic Reaction Pathways

ElectrophileSolvent/ConditionsProductYield (%)Source
BF₃·OEt₂ CH₂Cl₂, 25°CFluorinated alcohol65–78% (based on analogous systems)
Epoxide Polymerization ZnEt₂, H₂OPolyether chainsMolecular weight controlled by stoichiometry

Key Mechanistic Insights

  • Nucleophilic Ring-Opening : The oxirane’s ring strain (∼28 kcal/mol) drives nucleophilic attacks, with regiochemistry dictated by steric and electronic factors .

  • Radical Pathways : HO₂- radicals initiate β-scission reactions at elevated temperatures, forming aldehydes (e.g., methyl-10-oxodecanoate) .

  • Stereochemical Outcomes : Chiral auxiliaries (e.g., (S)-glycidol) enable enantioselective syntheses of derivatives like LPA1 receptor agonists .

Experimental Validation

  • Synthesis of Agonists : Compound 17 (an LPA1 agonist) was synthesized via epoxide ring-opening with 10-phenyldecanoic acid, achieving EC₅₀ = 0.24 ± 0.09 μM .

  • Gas-Phase Oxidation : At 750 K, methyl-9-(oxiran-2-yl)nonanoate (analog) decomposes to formaldehyde and methyl-10-oxodecanoate with 85% selectivity .

Scientific Research Applications

Ethyl 10-(oxiran-2-yl)decanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 10-(oxiran-2-yl)decanoate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Research Findings :

  • Ethyl decanoate contributes fruity and brandy-like flavors in wines, with concentrations influenced by fermentation techniques (e.g., co-fermentation with Torulaspora delbrueckii increases yields by 20–30%) .
  • Ethanol content in beverages reduces ethyl decanoate’s oral release due to increased matrix solubility, a trend likely exacerbated in its epoxy derivative due to higher polarity .

Methyl 9,10-Epoxystearate (C₁₉H₃₆O₃)

This methyl ester of 9,10-epoxystearic acid shares structural similarities but differs in chain length and ester group:

Property This compound Methyl 9,10-Epoxystearate References
Chain Length C10 C18
Ester Group Ethyl Methyl
Applications Specialty polymers, flavor science Epoxidized oil standard, plastics

Research Insights :

  • Epoxidized esters like methyl 9,10-epoxystearate are used as standards for detecting epoxidized soybean oil in foods . This compound could serve a similar role but with shorter-chain specificity.

Ethyl 11,14-Diepoxyeicosanoate (C₂₂H₄₀O₄)

This diepoxy ester highlights the impact of multiple epoxide groups:

Property This compound Ethyl 11,14-Diepoxyeicosanoate References
Epoxide Groups 1 2
Chain Length C10 C20
Reactivity Moderate High (cross-linking potential)

Functional and Industrial Implications

Flavor and Aroma Dynamics

This compound’s epoxide group likely reduces volatility compared to ethyl decanoate, altering its contribution to flavor profiles. For instance:

  • In wine, ethyl decanoate concentrations decrease by 15–40% during bentonite fining ; the epoxy variant may exhibit greater adsorption due to polar interactions.
  • Ethanol content inversely affects oral release of hydrophobic esters like ethyl decanoate , a trend amplified in the more polar epoxy derivative.

Biological Activity

Ethyl 10-(oxiran-2-YL)decanoate, a compound featuring an epoxide functional group, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a decanoate chain with an epoxide group at the 10th position. The presence of the oxirane ring contributes to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Receptor Agonism : Recent studies indicate that compounds with similar structures can act as agonists for specific receptors, such as lysophosphatidic acid (LPA) receptors, which are involved in cancer and fibrotic diseases. The agonist activity can lead to increased intracellular calcium levels, influencing cell proliferation and survival pathways .
  • Cytotoxicity : The epoxide functionality allows for the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to cytotoxic effects in cancer cells. This property has been explored in various studies focusing on the antiproliferative effects against different cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Receptor AgonismIncreased calcium mobilization in LPA receptors
CytotoxicityInhibition of cell growth in cancer cell lines
AntiproliferativeSignificant reduction in viability of U251 cells

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • In a study investigating the effects of this compound on glioblastoma (U251) and lung adenocarcinoma (SKLU-1) cells, significant growth inhibition was observed in U251 cells. This effect was attributed to the compound's ability to interfere with metabolic growth components on the cell surface .
  • Mechanistic Insights :
    • The mechanism behind the cytotoxic effects was further elucidated through assays measuring apoptosis and necrosis in treated cells. Results indicated that the compound induced apoptosis via mitochondrial pathways, leading to caspase activation and DNA fragmentation .
  • Comparative Analysis with Other Epoxides :
    • Comparative studies with other epoxide-containing compounds revealed that this compound exhibited superior activity against certain cancer types due to its unique structural features that enhance receptor binding and cellular uptake .

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